2-(octylamino)octadec-4-ene-1,3-diol
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Overview
Description
2-(Octylamino)octadec-4-ene-1,3-diol is a synthetic organic compound with the molecular formula C26H53NO2 and a molecular weight of 411.71 g/mol . It is characterized by the presence of an octylamino group attached to an octadecene backbone, which includes two hydroxyl groups at positions 1 and 3. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(octylamino)octadec-4-ene-1,3-diol typically involves the reaction of octylamine with an appropriate octadecene derivative. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include ethanol, methanol, or other polar solvents.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and efficiency.
Purification Techniques: Methods such as distillation, crystallization, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Octylamino)octadec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-(Octylamino)octadec-4-ene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of cell membrane dynamics and as a probe for lipid interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(octylamino)octadec-4-ene-1,3-diol exerts its effects involves interactions with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Hexylamino)octadec-4-ene-1,3-diol: Similar structure but with a hexyl group instead of an octyl group.
2-(Octylamino)hexadec-4-ene-1,3-diol: Similar structure but with a hexadecene backbone instead of an octadecene backbone.
2-(Octylamino)octadec-4-yne-1,3-diol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
2-(Octylamino)octadec-4-ene-1,3-diol is unique due to its specific combination of an octylamino group and an octadecene backbone with hydroxyl groups at positions 1 and 3. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-(octylamino)octadec-4-ene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRGRGSMEUKQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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